Cas no 654054-57-6 (2,9-Dimethyl-1,10-phenanthroline hydrate)

654054-57-6 structure
Nome del prodotto:2,9-Dimethyl-1,10-phenanthroline hydrate
2,9-Dimethyl-1,10-phenanthroline hydrate Proprietà chimiche e fisiche
Nomi e identificatori
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- neocuproine hydrate
- Neocuproine hydrate, 99%
- SCHEMBL229136
- MFCD23140843
- 2,9-Dimethyl-1,10-phenanthroline hydrate (1:1)
- Neocuproine hemihydrate, for spectrophotometric det. of Cu, >=99.0%
- DB-226887
- 2,9-Dimethyl-1,10-phenanthroline hydrate
- 654054-57-6
- 2,9-Dimethyl-1,10-phenanthroline xhydrate
- AKOS024348861
- 2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE
- 2,9-dimethyl-1,10-phenanthroline;hydrate
- 174721-04-1
-
- MDL: MFCD00149306
- Inchi: InChI=1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2
- Chiave InChI: MFZBSWSCIWCRKS-UHFFFAOYSA-N
- Sorrisi: CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
Proprietà calcolate
- Massa esatta: 226.110613074g/mol
- Massa monoisotopica: 226.110613074g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 0
- Complessità: 227
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.8Ų
- Conta Tautomer: niente
- XLogP3: niente
- Carica superficiale: 0
Proprietà sperimentali
- Solubilità: methanol: soluble50mg/mL, clear, colorless to dark yellow
2,9-Dimethyl-1,10-phenanthroline hydrate Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26
-
Identificazione dei materiali pericolosi:
2,9-Dimethyl-1,10-phenanthroline hydrate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D266360-5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 5g |
$ 415.00 | 2022-06-05 | ||
Aaron | AR00EGJ2-5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 5g |
$314.00 | 2025-02-10 | ||
Aaron | AR00EGJ2-25g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 25g |
$701.00 | 2025-02-10 | ||
A2B Chem LLC | AG73506-5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 99% | 5g |
$139.00 | 2024-04-19 | |
TRC | D266360-2.5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 2.5g |
$ 185.00 | 2022-06-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 121908-5G |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 5g |
¥1558.65 | 2023-12-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N171263-25g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 99% | 25g |
¥3144.90 | 2023-09-01 | |
TRC | D266360-1g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 1g |
$ 125.00 | 2022-06-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 121908-25G |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 25g |
¥3508.86 | 2023-12-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N171263-5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 99% | 5g |
¥935.90 | 2023-09-01 |
2,9-Dimethyl-1,10-phenanthroline hydrate Letteratura correlata
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1. Minor groove intercalation of Δ-[Ru(Me2phen)2dppz]2+ to the hexanucleotide d(GTCGAC)2Antun Greguric,Ivan D. Greguric,Trevor W. Hambley,Janice R. Aldrich-Wright,J. Grant Collins J. Chem. Soc. Dalton Trans. 2002 849
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Irina A. Lutsenko,Dmitry E. Baravikov,Kseniya A. Koshenskova,Mikhail A. Kiskin,Yulia V. Nelyubina,Petr V. Primakov,Yulia K. Voronina,Veronika V. Garaeva,Dmytry A. Aleshin,Teimur M. Aliev,Valery N. Danilenko,Olga B. Bekker,Igor L. Eremenko RSC Adv. 2022 12 5173
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3. New co-ordination compounds derived from barium(II) and the anionic 4-tert-butylacetyl-3-methyl-1-phenylpyrazol-5-onate ligand (Q–). Crystal and molecular structure of [Ba2Q4(H2O)4], [Ba2Q4(Him)4], [BaQ2(tetraglyme)] (tetraglyme?=?2,5,8,11,14-pentaoxapentadecane) and [BaQ2(phen)2]Claudio Pettinari,Fabio Marchetti,Augusto Cingolani,Dante Leonesi,Sergei Troyanov,Andrei Drozdov J. Chem. Soc. Dalton Trans. 1999 1555
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Sébastien Deslandes,Chantal Galaup,Robert Poole,Béatrice Mestre-Voegtlé,Stéphanie Soldevila,Nadine Leygue,Hervé Bazin,Laurent Lamarque,Claude Picard Org. Biomol. Chem. 2012 10 8509
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Aleksei A. Titov,Oleg A. Filippov,Alexander F. Smol'yakov,Aleksey A. Averin,Elena S. Shubina Dalton Trans. 2019 48 8410
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